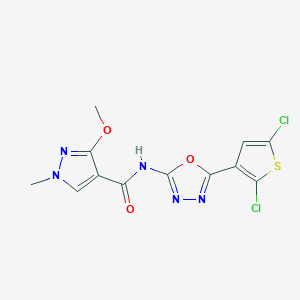
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 2,5-dichlorothiophene, an oxadiazole, a methoxy group, a methyl group, and a pyrazole attached to a carboxamide. These functional groups could potentially contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The presence of multiple heterocycles (oxadiazole and pyrazole) and aromatic systems (2,5-dichlorothiophene) could contribute to its stability and possibly its biological activity.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide could participate in hydrolysis or condensation reactions, and the chlorines on the thiophene ring could potentially be substituted in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like carboxamide and methoxy could increase its solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has been dedicated to synthesizing and characterizing compounds with structures similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, focusing on their potential biological activities. Studies such as those by Hassan et al. (2014) and Lalpara et al. (2021) have synthesized novel compounds and evaluated their properties, including cytotoxic and antidiabetic activities respectively (Hassan, Hafez, & Osman, 2014); (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Biological Activities
- Compounds bearing the 1,3,4-oxadiazole and pyrazole motifs have been investigated for various biological activities, including antibacterial, insecticidal, and nematocidal effects. For instance, Rai et al. (2009) synthesized novel oxadiazole derivatives and demonstrated significant antibacterial activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating potential applications in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Antimicrobial and Antitubercular Screening
- Newer derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, highlighting the therapeutic potential of such compounds. Nayak et al. (2016) demonstrated the synthesis and antitubercular activity of N-substituted pyrazole derivatives, suggesting their utility in developing new treatments for tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Pharmacological Evaluation
- Further studies have also investigated the pharmacological potential of these compounds, including their interactions with cannabinoid receptors and their role in inhibiting protoporphyrinogen oxidase, an enzyme target for herbicidal action. Katoch-Rouse and Horti (2003) explored the synthesis and potential of radiolabeled compounds for studying cannabinoid receptors, indicating applications in medical imaging and neuroscience (Katoch-Rouse & Horti, 2003).
Safety And Hazards
Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include physical and chemical property determination, biological activity testing, and safety assessment.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more accurate and detailed analysis, specific studies and experimental data are needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5O3S/c1-19-4-6(11(18-19)21-2)9(20)15-12-17-16-10(22-12)5-3-7(13)23-8(5)14/h3-4H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWERJVKSRMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
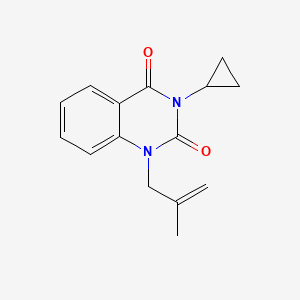
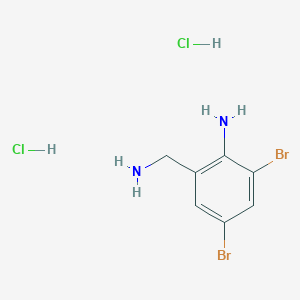
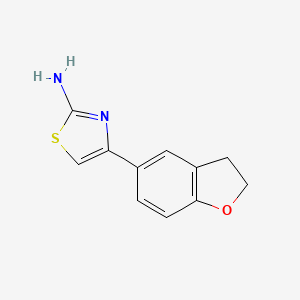
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)
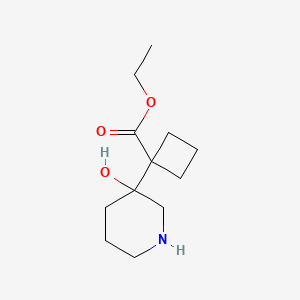
![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)
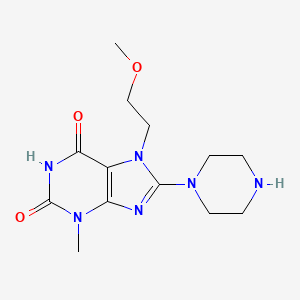
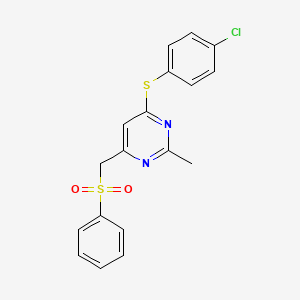
![2-Cyclopropyl-4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2596236.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)